![molecular formula C8H6ClNO4 B1418836 4-Chloro-6-(methoxycarbonyl)picolinic acid CAS No. 293294-71-0](/img/structure/B1418836.png)
4-Chloro-6-(methoxycarbonyl)picolinic acid
Overview
Description
4-Chloro-6-(methoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C8H6ClNO4 . It is an organic acid and belongs to the class of picolinic acids, which are widely used in pharmaceutical research.
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(methoxycarbonyl)picolinic acid consists of a pyridine ring substituted with a chloro group at the 4-position and a methoxycarbonyl group at the 6-position . The molecular weight of the compound is 215.59 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-(methoxycarbonyl)picolinic acid include a molecular weight of 215.59 and a molecular formula of C8H6ClNO4 . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Coordination Chemistry and Ligand Design
The synthesis of hexadentate picolinic acid-based bispidine ligands, which include derivatives of 4-Chloro-6-(methoxycarbonyl)picolinic acid, plays a significant role in coordination chemistry. These ligands show potential in forming stable complexes with various metals, such as copper, nickel, zinc, cobalt, and gallium, and are particularly suited for tetragonal symmetries, confirming their utility in fields like bioinorganic chemistry and material science (Comba et al., 2016).
Antimicrobial Activities and DNA Interactions
Studies on derivatives of picolinic acid, including 4-Chloro-6-(methoxycarbonyl)picolinic acid, have shown significant antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities. Their interactions with DNA have been explored, highlighting potential applications in the development of new antimicrobial agents (Ö. Tamer et al., 2018).
Decarboxylative Arylation
In organic synthesis, the decarboxylative arylation of 2-picolinic acids, a process that includes 4-Chloro-6-(methoxycarbonyl)picolinic acid, is a key reaction. This method allows for the formation of 2-arylpyridines under transition-metal-free conditions, demonstrating its utility in the synthesis of complex organic molecules (Zhang et al., 2018).
Biodegradation Studies
Research on the biodegradation of picolinic acid derivatives, such as 4-Chloro-6-(methoxycarbonyl)picolinic acid, has been conducted to understand their environmental impact. Studies on bacteria capable of degrading these compounds are crucial for bioremediation efforts, highlighting their significance in environmental science (Wu et al., 2017).
Reactivity and Structural Studies
Investigations into the reactivity of 4-chloropyridine derivatives and their oxides, which include 4-Chloro-6-(methoxycarbonyl)picolinic acid, provide valuable insights into their chemical properties. Such studies are essential for understanding the fundamental aspects of these compounds in various chemical reactions (Kato et al., 1967).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-(methoxycarbonyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs play a crucial role in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
4-Chloro-6-(methoxycarbonyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It’s known that picolinic acid, the parent compound, plays a key role inzinc transport . Disruption of ZFPs could potentially affect pathways related to zinc transport and utilization, as well as pathways involving viral replication and packaging .
Pharmacokinetics
Picolinic acid, the parent compound, is known to be produced in the body through the breakdown of tryptophan and is usually excreted out quickly . These properties may influence the bioavailability of 4-Chloro-6-(methoxycarbonyl)picolinic acid.
Result of Action
The molecular and cellular effects of 4-Chloro-6-(methoxycarbonyl)picolinic acid’s action primarily involve the inhibition of ZFPs, which can disrupt viral replication and packaging . This disruption can potentially block the entry of enveloped viruses into host cells, preventing infection .
properties
IUPAC Name |
4-chloro-6-methoxycarbonylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFNEYJNQSZEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671857 | |
Record name | 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
293294-71-0 | |
Record name | 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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